molecular formula C23H16ClN3O7S B11986143 methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11986143
M. Wt: 513.9 g/mol
InChI Key: MAGPJCHDYORYBX-FBMGVBCBSA-N
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Description

METHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups such as hydroxyl, nitro, and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the pyrrole and thiazole rings, followed by the introduction of the functional groups. Common synthetic routes include:

    Pyrrole Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Thiazole Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Functional Group Introduction:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.

    Material Science: It can be used in the synthesis of advanced materials with specific properties.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

    METHYL (4-CHLOROBENZOYL)ACETATE: A simpler compound with a similar chlorobenzoyl group.

    METHYL 4-CHLOROBENZOATE: Another compound with a chlorobenzoyl group but lacking the pyrrole and thiazole rings.

Uniqueness:

  • The presence of both pyrrole and thiazole rings, along with multiple functional groups, makes METHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE unique compared to simpler compounds. This complexity allows for a wider range of interactions and applications in various fields.

Properties

Molecular Formula

C23H16ClN3O7S

Molecular Weight

513.9 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H16ClN3O7S/c1-11-20(22(31)34-2)35-23(25-11)26-17(12-5-9-15(10-6-12)27(32)33)16(19(29)21(26)30)18(28)13-3-7-14(24)8-4-13/h3-10,17,28H,1-2H3/b18-16+

InChI Key

MAGPJCHDYORYBX-FBMGVBCBSA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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